molecular formula C13H20BNO4 B2926162 Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate CAS No. 1351379-23-1

Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate

Cat. No.: B2926162
CAS No.: 1351379-23-1
M. Wt: 265.12
InChI Key: NHPUXVHVQMUOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C14H20BNO4. This compound is notable for its inclusion of a boronic ester group, which is often utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

Boronic esters, such as this compound, are commonly used in organic synthesis and are known to interact with various biological targets .

Mode of Action

The compound, being a boronic ester, is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to a metal catalyst, typically palladium . This forms a new carbon-carbon bond, which is a key step in many synthetic pathways .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a fundamental process in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s important to note that boronic esters, including this compound, are generally sensitive to hydrolysis, which could influence their bioavailability and stability .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds with potential biological activity.

Action Environment

The efficacy and stability of this compound, like other boronic esters, can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Therefore, these factors should be carefully controlled during the use of this compound in synthetic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate typically involves the reaction of a pyrrole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: DMF, THF, or toluene.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyrroles, alcohols, ketones, and alkanes, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)9-7-10(11(16)17-6)15(5)8-9/h7-8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPUXVHVQMUOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.